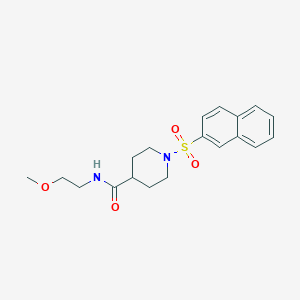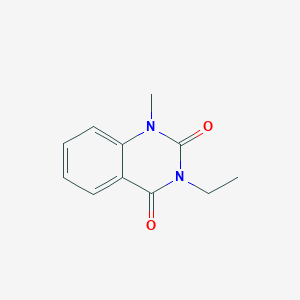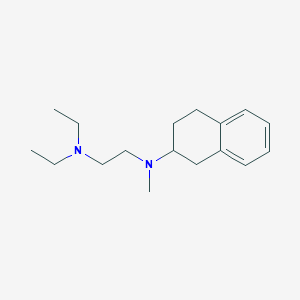![molecular formula C18H16Cl2N2O4 B5368589 5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5368589.png)
5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anti-tumor agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the activation of the immune system. This compound has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), which are involved in the immune response to tumors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the permeability of tumor blood vessels, allowing for increased delivery of chemotherapy agents to the tumor site. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole as an anti-tumor agent is its ability to enhance the effects of other chemotherapy agents. However, this compound has also been shown to have limited efficacy when used as a single agent. Additionally, this compound has been associated with some toxicities, such as fever and hypotension, which may limit its use in certain patient populations.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole. One area of interest is the development of combination therapies that include this compound and other chemotherapy agents. Other potential future directions include the development of new formulations of this compound that may improve its efficacy and reduce its toxicities. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer.
Synthesemethoden
5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole can be synthesized using a multi-step process that involves the reaction of 3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product can be purified using various chromatography techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole has been studied extensively for its potential as an anti-tumor agent. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to enhance the anti-tumor effects of other chemotherapy agents, such as cisplatin and paclitaxel.
Eigenschaften
IUPAC Name |
5-[(2,6-dichlorophenoxy)methyl]-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-23-14-7-6-11(8-15(14)24-2)9-16-21-17(26-22-16)10-25-18-12(19)4-3-5-13(18)20/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDOKGZTJMEKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NOC(=N2)COC3=C(C=CC=C3Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-5-({1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5368512.png)
![rel-(4aS,8aR)-6-[2-(allyloxy)benzyl]-1-(3-aminopropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5368516.png)
![N-[1-(3-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5368524.png)
![6-benzyl-N-isopropyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5368526.png)
![3-{1-[2-(methylthio)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5368528.png)
![2-(3-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5368534.png)


![N-1-adamantyl-3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5368562.png)
![(1R,5R,11aS)-3-(1H-indol-2-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5368567.png)

![5-methyl-2-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5368585.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5368601.png)
![N~4~-[1-(1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5368613.png)